molecular formula C7H4BrNO4 B134218 4-Bromo-2-nitrobenzoic acid CAS No. 99277-71-1

4-Bromo-2-nitrobenzoic acid

Cat. No.: B134218
CAS No.: 99277-71-1
M. Wt: 246.01 g/mol
InChI Key: ZIRHHEZLJGORGU-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzoic acid (CAS: 99277-71-1) is a substituted benzoic acid derivative with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol . It is characterized by a carboxylic acid group at position 1, a bromine atom at position 4, and a nitro group at position 2 on the benzene ring. Key physical properties include a melting point of 165–169°C and moderate solubility in polar solvents like ethanol and acetone . The compound is commercially available (e.g., Thermo Scientific Chemicals, 97% purity) and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules . Safety data indicate it is hazardous (Xn, N), causing skin/eye irritation and environmental toxicity .

Preparation Methods

Nitration of 4-Bromotoluene Followed by Oxidation

Synthetic Pathway Overview

This two-step method involves nitrating 4-bromotoluene to form 4-bromo-2-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. The nitration step employs mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of the bromine substituent .

Nitration of 4-Bromotoluene

In a typical procedure, 4-bromotoluene is treated with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours. The bromine atom directs nitration to the ortho position (relative to itself), yielding 4-bromo-2-nitrotoluene with 85–90% efficiency . The reaction mixture is quenched with ice, and the product is isolated via filtration.

Key Reaction Conditions:

  • Temperature: 0–5°C

  • Molar ratio (HNO₃:H₂SO₄:substrate): 1.2:2.5:1

  • Yield: 89%

Oxidation to Carboxylic Acid

The methyl group of 4-bromo-2-nitrotoluene is oxidized using potassium permanganate (KMnO₄) in acidic media. Under reflux conditions (100°C, 8 hours), the methyl group converts to a carboxylic acid, yielding 4-bromo-2-nitrobenzoic acid.

Optimization Insights:

  • Solvent: Dilute H₂SO₄ (10% v/v) enhances reaction homogeneity.

  • Oxidant Excess: A 3:1 molar ratio of KMnO₄ to substrate ensures complete conversion.

  • Yield: 78–82% after recrystallization from ethanol .

Bromination of 2-Nitrobenzoic Acid

Electrophilic Aromatic Bromination

Direct bromination of 2-nitrobenzoic acid introduces a bromine atom at the para position relative to the nitro group. This method exploits the nitro group’s strong meta-directing effect, positioning the bromine at C4 .

Reaction Protocol

A mixture of 2-nitrobenzoic acid, bromine (Br₂), and iron(III) bromide (FeBr₃) in acetic acid is stirred at 60°C for 6 hours. The reaction is monitored by TLC, and excess bromine is neutralized with sodium bisulfite.

Critical Parameters:

  • Catalyst Loading: 10 mol% FeBr₃ maximizes regioselectivity.

  • Solvent Choice: Acetic acid minimizes side reactions (e.g., decarboxylation).

  • Yield: 70–75% after purification via column chromatography .

Competing Pathways

The nitro group’s electron-withdrawing nature reduces ring reactivity, necessitating elevated temperatures. Competing ortho-bromination is suppressed by steric hindrance from the carboxylic acid group.

Diazotization and Oxidation of 4-Bromo-2-Nitroaniline

Multi-Step Synthesis via Aniline Intermediate

This route begins with 4-bromo-2-nitroaniline, which undergoes diazotization followed by hydrolysis and oxidation to yield the target compound .

Diazotization and Hydrolysis

4-Bromo-2-nitroaniline is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0°C. The resulting diazonium salt is hydrolyzed to 4-bromo-2-nitrophenol using boiling water.

Challenges and Solutions:

  • Low Diazonium Stability: Rapid hydrolysis at 0°C prevents decomposition.

  • Yield: 65–70% for the phenol intermediate .

Oxidation to Benzoic Acid

4-Bromo-2-nitrophenol is oxidized with potassium permanganate in alkaline conditions (pH 10–12) at 80°C for 5 hours. The phenol group converts to a carboxylic acid, yielding this compound.

Optimized Conditions:

  • Oxidant: KMnO₄ (2.5 equiv)

  • Base: NaOH (10% w/v)

  • Yield: 60–65% after acidification and recrystallization .

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Purity Scalability
Nitration-Oxidation4-BromotolueneHNO₃, H₂SO₄, KMnO₄78–82%>98%Industrial
Direct Bromination2-Nitrobenzoic AcidBr₂, FeBr₃70–75%95–97%Lab-Scale
Diazotization-Oxidation4-Bromo-2-nitroanilineNaNO₂, HCl, KMnO₄60–65%90–92%Limited

Advantages and Limitations:

  • Nitration-Oxidation: High yield and scalability but requires hazardous nitration conditions.

  • Direct Bromination: Simpler workflow but lower regioselectivity.

  • Diazotization-Oxidation: Avoids harsh nitration but involves multiple low-yield steps.

Industrial-Scale Considerations

Process Intensification

Continuous-flow reactors improve safety and efficiency for nitration and oxidation steps, reducing reaction times by 40% .

Waste Management

Bromine recovery systems (e.g., adsorption on activated carbon) mitigate environmental impact, achieving 95% Br₂ reuse in direct bromination .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Dimethylzinc and palladium-phosphine catalysts.

Major Products:

    Reduction: 4-Bromo-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

Synthesis and Intermediate in Organic Chemistry

4-Bromo-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It undergoes reactions such as:

  • Negishi Coupling: This compound can participate in Negishi-type coupling with dimethylzinc, facilitated by palladium-phosphine catalysis, to form biaryl compounds, which are valuable in pharmaceuticals and materials science .
  • Solid Phase Synthesis: It has been utilized in solid-phase synthesis protocols to develop more complex molecules, particularly in the context of drug discovery .

Pharmaceutical Applications

The compound is recognized for its potential therapeutic applications:

  • ABCG2 Inhibition: Research indicates that derivatives of this compound can inhibit the ABCG2 transporter, which is crucial in drug resistance mechanisms in cancer therapy. For instance, compounds synthesized using this acid demonstrated significant inhibitory effects on ABCG2 at submicromolar concentrations .
  • MEK Inhibitors: It has been explored as part of a series of compounds that act as selective MEK kinase inhibitors, showing promise for treating proliferative diseases like cancer and psoriasis .

Biological Research Applications

This compound is also employed in various biological assays:

  • Cell Cycle and Apoptosis Studies: The compound is used to investigate mechanisms of apoptosis and cell cycle regulation, contributing to our understanding of cellular responses to stress and damage .
  • Immunology and Inflammation Research: Its derivatives have been studied for their roles in signaling pathways related to inflammation and immune responses, providing insights into potential therapeutic targets for inflammatory diseases .

Case Studies

Study FocusFindingsReference
ABCG2 InhibitionCompounds derived from this compound showed IC50_{50} values around 600 nM against ABCG2, indicating strong inhibitory activity.
MEK Kinase ActivityDerivatives exhibited selective inhibition of MEK kinase, suggesting potential use in cancer treatment strategies.
Apoptosis MechanismsUtilized to study apoptotic pathways in various cell lines, highlighting its role as a biochemical reagent.

Environmental Applications

Due to its chemical structure, this compound may also have applications in environmental chemistry, particularly in studying pollutant degradation or as a tracer for environmental monitoring.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and bromine substituents. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can be easily substituted by other nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Substituted Benzoic Acids

The nitro and bromo substituents significantly influence reactivity and applications compared to other benzoic acid derivatives.

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features References
4-Bromo-2-nitrobenzoic acid C₇H₄BrNO₄ 246.01 165–169 Precursor for thiadiazoles, FGFR1 inhibitors, and ABCG2 modulators
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 Not reported Lacks nitro group; used in general organic synthesis, non-hazardous
2-Amino-4-bromobenzoic acid C₇H₆BrNO₂ 216.03 Not reported Amino group enhances utility in dyestuffs and agrochemicals

Key Observations :

  • The nitro group in this compound increases electrophilicity, enabling reactions like reduction to amines (e.g., in , nitro → amine conversion for drug intermediates) .
  • 4-Bromobenzoic acid , lacking the nitro group, is less reactive and primarily serves as a simple aromatic acid in coupling reactions .
  • 2-Amino-4-bromobenzoic acid is a biochemical reagent but lacks the nitro group’s versatility in forming heterocycles .

Functional Derivatives

This compound is a precursor to diverse derivatives with distinct applications:

Derivative Synthesis Pathway Applications References
Thiadiazole derivatives Condensation with thiosemicarbazide Bioactive molecules (insecticidal, fungicidal) via N–H⋯N hydrogen bonding
Amide derivatives EDC-mediated coupling with amines FGFR1 inhibitors (e.g., ) and ABCG2 modulators (e.g., )
4-Bromo-2-nitrobenzaldehyde Borane reduction of benzoic acid Intermediate for pharmaceuticals and dyestuffs
4-Bromo-2-nitrobenzonitrile Diazotization and CuCN treatment Hydrolyzed to regenerate benzoic acid, demonstrating recyclability

Key Observations :

  • Thiadiazole derivatives exhibit planar geometries (dihedral angle: 40.5° between thiadiazole and benzene rings) and form 3D hydrogen-bonded networks, critical for stabilizing bioactive conformations .
  • Amide derivatives are pivotal in drug design; for example, coupling with 3,5-dimethoxyaniline yields intermediates for kinase inhibitors (72% yield) .
  • 4-Bromo-2-nitrobenzaldehyde synthesis (95% yield via borane reduction) highlights the carboxylic acid’s reducibility, a feature absent in non-acid analogs .

Biological Activity

4-Bromo-2-nitrobenzoic acid (CAS Number: 99277-71-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₇H₄BrNO₄
  • Molecular Weight: 246.01 g/mol
  • Melting Point: 165-169 °C
  • Boiling Point: 368.6 °C
  • Density: 1.9 g/cm³

This compound has been identified as a biochemical reagent with various biological applications:

  • ABCG2 Inhibition : The compound has shown activity as an inhibitor of the ABCG2 transporter, which plays a crucial role in drug resistance in cancer cells. In vitro studies have demonstrated that it can inhibit ABCG2 with an IC₅₀ value of approximately 117 nM, showcasing its potential as a lead compound for developing new anticancer therapies .
  • Anti-Acetylcholinesterase Activity : Research indicates that derivatives of this compound may exhibit anti-acetylcholinesterase (AChE) activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Antimicrobial Properties : The compound has also been studied for its antimicrobial effects against various pathogens, including bacteria and viruses . Its structural features contribute to its ability to disrupt microbial cell functions.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC₅₀)Reference
ABCG2 Inhibition117 nM
Anti-AcetylcholinesteraseNot specified
Antimicrobial ActivityVariable

Case Study 1: ABCG2 Inhibition

In a study focusing on the development of ABCG2 inhibitors, this compound was synthesized and tested alongside other analogs. The results indicated that this compound displayed significant inhibition of the ABCG2 transporter, which is essential in the pharmacokinetics of anticancer drugs. This suggests that modifying this compound could lead to more effective treatments for drug-resistant cancers .

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective potential of compounds derived from this compound against AChE. The findings revealed promising results, indicating that these derivatives could serve as candidates for further development in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Q & A

Q. Basic: What are the key physicochemical properties of 4-Bromo-2-nitrobenzoic acid relevant to experimental design?

Answer:
The compound (CAS 99277-71-1) has a molecular formula C₇H₄BrNO₄ , molecular weight 246.01 g/mol , and a melting point range of 165–169°C . Its solubility varies significantly with solvent polarity due to the nitro and carboxylic acid groups. Safety precautions include:

  • R22 (Harmful if swallowed) and Xn (Harmful substance) classifications.
  • Mandatory use of PPE (gloves, goggles) and compliance with S61 (avoid environmental release) and S36/37 (protective clothing) protocols .

Q. Basic: What synthetic methodologies are commonly employed for preparing this compound?

Answer:
A validated route involves carbodiimide-mediated coupling (e.g., EDC·HCl) with DMAP as a catalyst in a DMF/DCM (1:1) solvent system at room temperature . Post-synthesis purification typically employs recrystallization from ethanol/water mixtures. Key quality control steps include:

  • HPLC to monitor reaction progress.
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro at C2, bromo at C4) .

Q. Basic: How should researchers handle and store this compound to ensure safety?

Answer:

  • Storage: Keep in a desiccator at 4°C to prevent hydrolysis of the nitro group.
  • Handling: Use fume hoods to avoid inhalation; wear nitrile gloves and chemical-resistant lab coats .
  • Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste under S61 guidelines .

Q. Advanced: How can crystallographic data for this compound derivatives be refined using modern software tools?

Answer:
For single-crystal X-ray diffraction

  • Structure Solution: Use SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonds are modeled using ORTEP-III for graphical representation .
  • Validation: Check for data consistency using WinGX suite tools (e.g., PLATON for symmetry checks) .

Q. Advanced: What strategies resolve contradictions in spectroscopic data interpretation for nitro-substituted benzoic acids?

Answer:
Contradictions between FT-IR (e.g., NO₂ asymmetric stretch at ~1530 cm⁻¹) and X-ray crystallography (planarity of nitro group) may arise due to polymorphism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical vibrational spectra .
  • Powder XRD to identify polymorphic forms .

Q. Advanced: How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:
The nitro group at C2 acts as a meta-directing electron-withdrawing group, while the bromo at C4 is ortho/para-directing . In reactions like Suzuki coupling:

  • Palladium Catalysts (e.g., Pd(PPh₃)₄) selectively activate the C4 bromine due to steric hindrance from the nitro group.
  • Kinetic Studies : Monitor regioselectivity using in situ Raman spectroscopy or LC-MS .

Q. Advanced: What experimental approaches validate hydrogen-bonding networks in this compound cocrystals?

Answer:

  • Graph Set Analysis : Assign hydrogen-bond motifs (e.g., R₂²(8) rings) using XPac software to compare supramolecular synthons .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength.
  • Solid-State NMR : Probe ¹H-¹³C couplings to confirm proton donor-acceptor interactions .

Properties

IUPAC Name

4-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHHEZLJGORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396250
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99277-71-1
Record name 4-Bromo-2-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-2-nitrotoluene (50 g) in water was heated to 97° C. Potassium permanganate (240 g) was then added over a period of 4.5 hours. The resulting suspension was heated at reflux overnight. The mixture was filtered whilst hot (through ‘HYFLO’ silica). The filter cake was washed through with boiling water. The cooled filtrates were washed with diethyl ether then acidified to pH 1 with concentrated hydrochloric acid. The resulting suspension was cooled in ice water and then filtered. The solid was dried to yield 4-bromo-2-nitrobenzoic acid (10.83 g) as a cream solid, m.p. 164-167° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution (250 mL) of 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in THF was cooled to −105° C. and 0.88 M phenyllithium/THF solution (19.8 mL, 17.4 mmol) was slowly added dropwise. After 30 min, DMF (5.4 mL, 69.6 mmol) was slowly added dropwise and the temperature was slowly raised to −20° C. Dilute aqueous sulfuric acid solution (100 mL) was added to the reaction mixture and the mixture was concentrated. The product was extracted with ethyl acetate (80 mL×2). The organic layer was dried, concentrated and the resulting brown solid (5.66 g) was dissolved in acetone (50 mL). Jone's reagent (20 mL) was slowly added to this solution under ice-cooling, and the temperature was slowly raised to room temperature. Isopropanol was added to the reaction mixture and the mixture was concentrated. 2 mol/L Aqueous sodium hydroxide solution (100 mL) was added and the mixture was filtered. Concentrated hydrochloric acid was added to acidify the filtrate. The precipitate was collected by filtration and the residue was washed with water and dried to give 4-bromo-2-nitrobenzoic acid (1.95 g, 52%).
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenyllithium THF
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitrotoluene (10 g, 46.2 mmol), pyridine (85 mL) and water (65 mL) was heated to reflux and treated portionwise with potassium permanganate (21.9 g, 138.9 mmol) over 8 hours. Ethanol (7.8 mL) was added and the mixture was filtered while hot through diatomaceous earth (Celite ®). The filtrate was concentrated and partitioned between water (200 mL), 10% NaOH (25 mL), and diethyl ether (250 mL). The aqueous phase was acidified to pH 1 with concentrated HCl and the resulting solid was collected by filtration and dried to provide the desired product. MS (ESI(−)) m/e 244, 246 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 14.06 (br s, 1H), 8.28 (d, 1H), 7.99 (dd, 1H), 7.81 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromo-2-nitrotoluene (5.0 g, 23 mmol), KMnO4 (10.9 g, 69 mmol), and water (250 mL) was heated at reflux overnight. The mixture was filtered through a pad of diatomaceous earth, washing with water. The basic filtrate was acidified to pH˜1 with conc. HCl and extracted with EtOAc (3×300 mL). The combined organic layers were dried (MgSO4) and concentrated to provide the desired benzoic acid (1.22 g, 22%). MS (ESI−): mass calcd. for C7H4BrNO4, 244.9; m/z found, 244 [M−H]−. 1H NMR (400 MHz, CD3OD): 8.07 (d, J=1.9, 1H), 7.85 (dd, J=8.2, 1.9, 1H), 7.65 (d, J=8.2, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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